molecular formula C13H18N4O B5298052 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5298052
M. Wt: 246.31 g/mol
InChI Key: CMJOFHCZJPZCMV-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both pyrimidine and pyrazolone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable diketone, such as acetylacetone, under acidic or basic conditions to form the desired pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrimidine derivatives .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of pyrimidine and pyrazolone rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-5-6-11-10(4)16-17(12(11)18)13-14-8(2)7-9(3)15-13/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOFHCZJPZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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